ethyl 1-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group, a propoxy group, and a piperidine carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate typically involves multi-step organic reactions
Preparation of Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzyl chloride.
Addition of Propoxy Group: The propoxy group is added through an etherification reaction using propyl bromide and a suitable base.
Formation of Piperidine Carboxylate Ester: The final step involves the esterification of the piperidine carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 1-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate: A compound with a similar fluorophenyl group and piperidine carboxylate moiety.
Quinolinyl-pyrazoles: Compounds with a pyrazole core and quinoline moiety, showing similar synthetic routes and biological activities.
Uniqueness
Ethyl 1-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its propoxy group and fluorophenyl substitution differentiate it from other pyrazole derivatives, providing unique properties for various applications.
Properties
IUPAC Name |
ethyl 1-[1-(4-fluorophenyl)-4-propoxypyrazole-3-carbonyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O4/c1-3-13-29-18-14-25(17-7-5-16(22)6-8-17)23-19(18)20(26)24-11-9-15(10-12-24)21(27)28-4-2/h5-8,14-15H,3-4,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSABUWTVCJQOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)N2CCC(CC2)C(=O)OCC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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